(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol
Description
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol is a pyrrolidine-based polyhydroxylated compound belonging to the class of iminosugars, which mimic monosaccharide structures and act as glycosidase inhibitors. Its core structure features a pyrrolidine ring with hydroxyl groups at positions 3 and 4, and a benzylamino-methyl substituent at position 2. The stereochemistry (2R,3R,4S) is critical for its biological activity, as it mimics the transition state of α-D-mannoside hydrolysis, enabling competitive inhibition of α-mannosidases .
This compound exhibits selective inhibition of jack bean α-mannosidase (Canavalia ensiformis) with a competitive inhibition constant (Ki) of 7.4 µM, making it a lead structure for studying glycosidase-related pathologies such as lysosomal storage disorders and cancer .
Properties
CAS No. |
388076-96-8 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol |
InChI |
InChI=1S/C12H18N2O2/c15-11-8-14-10(12(11)16)7-13-6-9-4-2-1-3-5-9/h1-5,10-16H,6-8H2/t10-,11+,12-/m1/s1 |
InChI Key |
SXQQUIDMNYCBEU-GRYCIOLGSA-N |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H](N1)CNCC2=CC=CC=C2)O)O |
Canonical SMILES |
C1C(C(C(N1)CNCC2=CC=CC=C2)O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis from N-Protected 3,4-Dehydroproline Derivatives
A well-documented route involves starting from N-protected (2S)-3,4-dehydroproline methyl esters:
Step 1: Stereoselective Dihydroxylation
Osmium tetraoxide is used to stereoselectively dihydroxylate the double bond in the 3,4-dehydroproline derivative, yielding predominantly (2S,3R,4S)-3,4-dihydroxyproline methyl esters with minor diastereomeric impurities (<15%).Step 2: Protection and Separation
The dihydroxy groups are converted into isopropylidene acetals, allowing efficient separation of diastereomers on a preparative scale.Step 3: Reduction and Deprotection
The methyl ester is reduced using lithium borohydride (LiBH4) to the corresponding 2-hydroxymethylpyrrolidine intermediate. Subsequent deprotection yields (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol in high purity and yield.Step 4: Introduction of Benzylamino Group
The benzylamino substituent is introduced by reductive amination of the 2-hydroxymethyl group with benzylamine or benzylamine derivatives under controlled conditions, affording (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol.
Chemo-Enzymatic and Alternative Chemical Methods
Chemo-enzymatic strategies have been explored to improve stereoselectivity and yield, involving enzymatic resolution or selective functionalization steps.
Alternative chemical methods include nucleophilic substitution on activated intermediates or amide coupling followed by reduction and deprotection steps.
Optimization of Reaction Conditions
Reaction parameters such as temperature, pH, solvent choice, and reaction time are critical to maximize yield and stereoselectivity.
Ultrasound irradiation has been reported to enhance reaction rates in certain steps, such as amidine formation from nitrile precursors, which is relevant for related pyrrolidine derivatives.
Summary Table of Key Preparation Steps
Research Findings and Practical Considerations
The stereochemical integrity of the pyrrolidine ring is maintained through careful choice of reagents and conditions, as confirmed by 1H and 13C NMR and two-dimensional NMR techniques.
The benzylamino substituent significantly influences biological activity, necessitating high stereochemical purity in synthesis.
Yields for individual steps typically range from moderate to high (50–90%), with overall yields depending on purification efficiency and scale.
The synthetic routes are adaptable for preparing derivatives by modifying the benzylamine or the pyrrolidine core, enabling structure-activity relationship studies.
Chemical Reactions Analysis
Types of Reactions
(2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The benzylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes derived from the oxidation of hydroxyl groups.
Reduction Products: Modified pyrrolidine derivatives with reduced functional groups.
Substitution Products: Compounds with different functional groups replacing the benzylamino group.
Scientific Research Applications
Enzyme Inhibition
One of the primary applications of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol is its role as an alpha-mannosidase inhibitor . This enzyme plays a crucial role in glycoprotein processing and is implicated in various diseases.
Antitumor Activity
Research indicates that derivatives of this compound exhibit antitumor activities against both hematological and solid malignancies. For instance, a study identified a derivative that effectively inhibited the proliferation of cancer cell lines and primary cells by inducing G2/M cell cycle arrest . The mechanism involves modulation of genes associated with cell cycle progression and survival.
Case Studies
- Inhibition of Alpha-Mannosidase :
- Antitumor Efficacy :
Summary Table of Applications
Mechanism of Action
The mechanism of action of (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereochemical Variants
- (2S,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol: This stereoisomer shares the 3R,4S configuration but differs at position 2 (2S). It inhibits α-mannosidase but with reduced potency (Ki ~40 µM) due to its alignment with β-D-mannosides rather than α-D-mannosides. The 2S configuration disrupts optimal enzyme active-site binding .
- (2R,3S,4R)-2-[2-(benzylamino)ethyl]pyrrolidine-3,4-diol: A diastereomer with inverted hydroxyl group configurations (3S,4R). It shifts inhibitory activity toward β-glucosidase (almond, Ki =13–40 µM), demonstrating the sensitivity of glycosidase selectivity to stereochemistry .
Substituent-Modified Derivatives
- (2R,3R,4S)-2-({[(1R)-2-hydroxy-1-phenylethyl]amino}methyl)pyrrolidine-3,4-diol: Replacing the benzyl group with a (1R)-2-hydroxy-1-phenylethyl moiety enhances α-mannosidase inhibition (Ki = 135 nM). The added hydroxyl group improves hydrogen bonding with the enzyme’s active site .
- (2S,3R,4S)-2-([(2-thienylmethyl)amino]methyl)pyrrolidine-3,4-diol: Incorporation of a 2-thienylmethyl group results in moderate inhibition (IC50 = 105 µM), suggesting that aromatic heterocycles may sterically hinder enzyme interaction compared to benzyl .
- 4-Trifluoromethylbiphenyl-substituted derivatives: Derivatives with bulky aryl groups (e.g., 4-trifluoromethylbiphenyl) exhibit anticancer activity by inducing apoptosis in cancer cells, independent of Bcl-2 expression.
Structurally Simplified Analogues
- (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol (1,4-dideoxy-1,4-imino-D-ribitol): Lacking the benzylamino group, this compound shows weaker α-mannosidase inhibition but retains activity against other glycosidases, underscoring the importance of the aminomethyl substituent for specificity .
Data Tables
Table 1: Inhibitory Activity of Selected Pyrrolidine-3,4-diol Derivatives
Key Research Findings
Stereochemical Precision: The 2R,3R,4S configuration is optimal for α-mannosidase inhibition, while minor stereochemical changes (e.g., 2S) reduce potency by >5-fold .
For example, the 4-trifluoromethylbiphenyl derivative extends activity to oncology .
Synthetic Accessibility: Efficient synthesis routes (e.g., hydrogenolysis of benzyl-protected precursors) enable scalable production, supporting drug development .
Biological Activity
The compound (2R,3R,4S)-2-[(benzylamino)methyl]pyrrolidine-3,4-diol is a derivative of pyrrolidine known for its potential biological activities, particularly as an alpha-mannosidase inhibitor and its anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₁₈N₂O₂
- Molecular Weight : 222.28 g/mol
The compound features a pyrrolidine ring substituted with a benzylamino group and hydroxyl groups at the 3 and 4 positions, which are crucial for its biological function.
Alpha-Mannosidase Inhibition
Alpha-mannosidase is an enzyme involved in glycoprotein processing. Inhibition of this enzyme can disrupt cancer cell growth and promote apoptosis. Research indicates that derivatives of this compound exhibit significant inhibitory activity against alpha-mannosidase.
- Inhibition Constants (K_i) :
Antitumor Activity
Studies have demonstrated that this compound possesses antitumor properties against various malignancies, including hematological cancers and solid tumors.
- Mechanism of Action :
- Induces G2/M cell cycle arrest.
- Modifies gene expression related to cell cycle progression and survival.
A notable study highlighted that a specific derivative inhibited the proliferation of primary cells and cell lines across different cancer types, independent of Bcl-2 expression levels .
Study 1: Anticancer Activity
In a study published in Bioorganic & Medicinal Chemistry, derivatives of this compound were tested for their anticancer effects. The results indicated that certain derivatives effectively inhibited cancer cell growth and induced apoptosis in both solid tumors and hematological malignancies .
Study 2: Glycosidase Inhibition
A collection of pyrrolidine derivatives was evaluated for their inhibitory effects on various glycosidases. The findings confirmed the selective inhibition of alpha-mannosidase by this compound, further supporting its potential therapeutic applications in cancer treatment .
Summary of Research Findings
Q & A
Q. What in silico tools are recommended for predicting the compound’s reactivity in novel synthetic pathways?
- Methodological Answer : Use quantum mechanical software (e.g., Gaussian, ORCA) to model reaction coordinates and identify feasible pathways. Machine learning platforms (e.g., IBM RXN) can propose retrosynthetic routes. Cross-validate predictions with small-scale exploratory reactions .
Q. How can researchers design robust assays to evaluate the compound’s role as a glycosidase inhibitor?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
